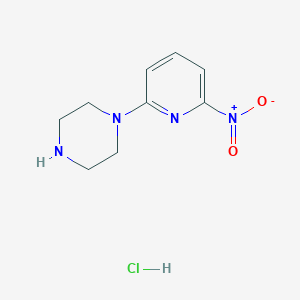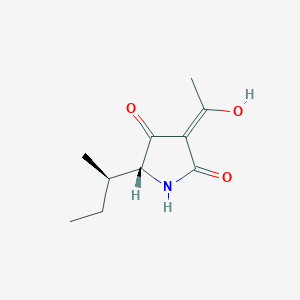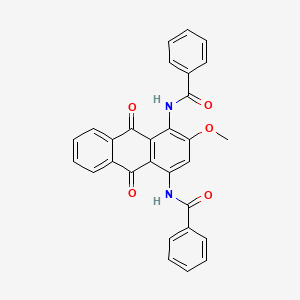
N,N'-(9,10-Dihydro-2-methoxy-9,10-dioxoanthracene-1,4-diyl)bis(benzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(9,10-Dihydro-2-methoxy-9,10-dioxoanthracene-1,4-diyl)bis(benzamide) is a chemical compound known for its unique structure and properties It is characterized by the presence of a 9,10-dihydro-2-methoxy-9,10-dioxoanthracene core linked to benzamide groups
Vorbereitungsmethoden
The synthesis of N,N’-(9,10-Dihydro-2-methoxy-9,10-dioxoanthracene-1,4-diyl)bis(benzamide) typically involves the reaction of 9,10-dihydro-2-methoxy-9,10-dioxoanthracene with benzoyl chloride in the presence of a base such as pyridine. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
N,N’-(9,10-Dihydro-2-methoxy-9,10-dioxoanthracene-1,4-diyl)bis(benzamide) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The benzamide groups can undergo substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Wissenschaftliche Forschungsanwendungen
N,N’-(9,10-Dihydro-2-methoxy-9,10-dioxoanthracene-1,4-diyl)bis(benzamide) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism by which N,N’-(9,10-Dihydro-2-methoxy-9,10-dioxoanthracene-1,4-diyl)bis(benzamide) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved often include signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N,N’-(9,10-Dihydro-2-methoxy-9,10-dioxoanthracene-1,4-diyl)bis(benzamide) include:
N,N’-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(2,5-dichlorobenzamide): This compound has additional hydroxyl and dichloro groups, which may alter its reactivity and applications.
2,2’-[(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)diimino]bis(5-methylbenzenesulfonic acid): This compound features sulfonic acid groups, providing different solubility and reactivity properties.
The uniqueness of N,N’-(9,10-Dihydro-2-methoxy-9,10-dioxoanthracene-1,4-diyl)bis(benzamide) lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
79135-86-7 |
|---|---|
Molekularformel |
C29H20N2O5 |
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
N-(4-benzamido-3-methoxy-9,10-dioxoanthracen-1-yl)benzamide |
InChI |
InChI=1S/C29H20N2O5/c1-36-22-16-21(30-28(34)17-10-4-2-5-11-17)23-24(25(22)31-29(35)18-12-6-3-7-13-18)27(33)20-15-9-8-14-19(20)26(23)32/h2-16H,1H3,(H,30,34)(H,31,35) |
InChI-Schlüssel |
BRCRLXMIRKSHJK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C(=C1)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O)NC(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


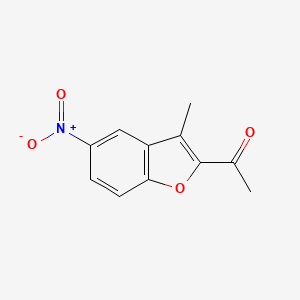
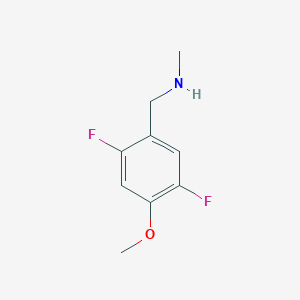

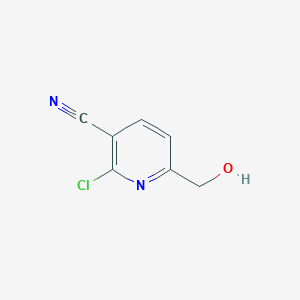
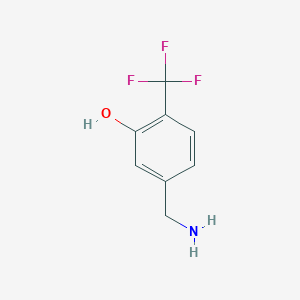
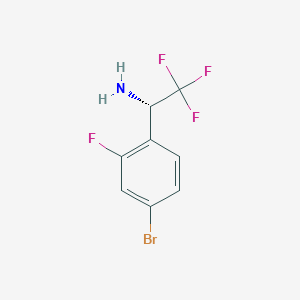
![Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13130751.png)

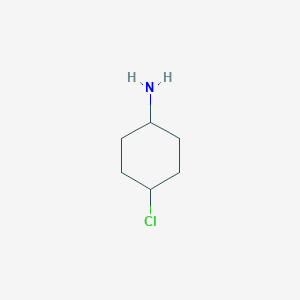
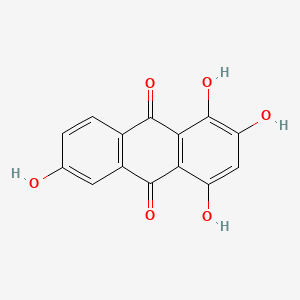
![Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+)](/img/structure/B13130774.png)
